Another related compound, “3-{4-[5-(2, 6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine”, is mentioned in a study on the synthesis, reactions, and biological activity of quinoxaline derivatives . Quinoxaline derivatives have diverse pharmacological activities, such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is an organic compound characterized by the molecular formula C₉H₂₀N₂ and a molar mass of 156.27 g/mol. This compound features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, enhancing its steric and electronic properties. It is often utilized in chemical research due to its unique structure, which allows for various interactions in biological systems and
Research indicates that 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine exhibits potential biological activities. It has been studied for its role as a ligand in receptor binding studies, which may have implications in pharmacology. Its structural features suggest it could interact with various biological targets, potentially modulating their activity .
Additionally, derivatives of this compound have been investigated for antimicrobial properties and as potential agents in cancer therapy due to their ability to induce apoptosis in certain cancer cell lines . The compound's ability to inhibit enzymes such as acetylcholinesterase also points to its relevance in neuropharmacology .
The synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine typically involves straightforward methods such as:
This compound finds utility in various fields:
Furthermore, it serves as a valuable tool in proteomics research and other biochemical applications due to its unique structural properties .
Interaction studies involving 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine have focused on its binding affinities with various receptors and enzymes. These studies are crucial for understanding the compound's pharmacological potential and mechanisms of action. For instance, investigations into its interaction with acetylcholinesterase suggest it could serve as an inhibitor, which is significant for therapeutic applications related to neurodegenerative diseases .
Several compounds share structural similarities with 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidine | Six-membered ring with one nitrogen atom | Parent structure; widely used in synthesis |
| N-Methylpiperidine | Piperidine ring with a methyl group | Different reactivity due to additional methyl group |
| N,N-Dimethylpiperidine | Two methyl groups on nitrogen | Distinct chemical properties compared to other amines |
| 1-Piperidineethanamine | Similar ethylamine structure | Variations in biological activity |
The uniqueness of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine lies in its specific arrangement of substituents on the piperidine ring, which imparts distinct chemical and biological properties not found in its analogs . This structural specificity enhances its potential applications in drug development and chemical synthesis.